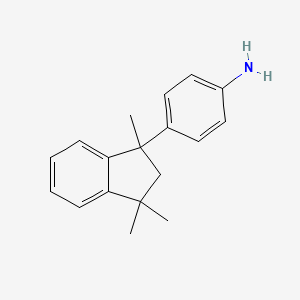
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline is a chemical compound with the molecular formula C18H21N It is characterized by the presence of an aniline group attached to a 1,3,3-trimethyl-2,3-dihydro-1H-inden-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline typically involves the reaction of 4-aminophenylboronic acid with 1,3,3-trimethylindane-1-aldehyde, followed by a reduction step to yield the target compound . The reaction conditions often include the use of a suitable solvent, such as ethanol or dimethyl sulfoxide, and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using similar reaction pathways as described above. The process would be optimized for efficiency, yield, and cost-effectiveness, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the aniline group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis and can be used to prepare more complex molecules.
Biology: The compound can be used as a fluorescent dye for biological imaging and analysis.
Mechanism of Action
The mechanism of action of 4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline involves its interaction with specific molecular targets and pathways. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The trimethylindane moiety may contribute to the compound’s overall stability and lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3,3-trimethylindane: Similar in structure but lacks the aniline group.
1,1,3-Trimethyl-3-phenylindane: Another structurally related compound with different functional groups.
2,3-Dihydro-1,4,7-trimethyl-1H-indene: Shares the indene core but has different substituents.
Uniqueness
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline is unique due to the presence of both the aniline group and the trimethylindane moiety, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
93369-00-7 |
|---|---|
Molecular Formula |
C18H21N |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
4-(1,3,3-trimethyl-2H-inden-1-yl)aniline |
InChI |
InChI=1S/C18H21N/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)16-7-5-4-6-15(16)17/h4-11H,12,19H2,1-3H3 |
InChI Key |
HXFFHXQUWZQCOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C21)(C)C3=CC=C(C=C3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861308.png)


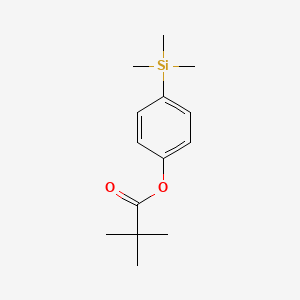
![5-Nitro-3-(p-tolyl)benzo[d]isoxazole](/img/structure/B11861330.png)
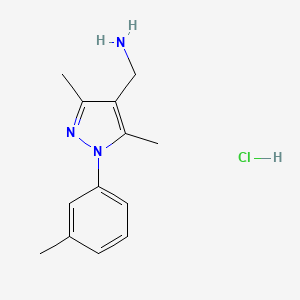
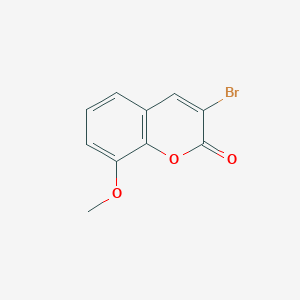
![Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11861365.png)


![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)

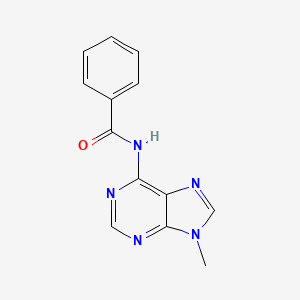
![4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11861392.png)
